(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.: 2137763-16-5
Cat. No.: VC7472264
Molecular Formula: C12H16F3NO4
Molecular Weight: 295.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137763-16-5 |
|---|---|
| Molecular Formula | C12H16F3NO4 |
| Molecular Weight | 295.258 |
| IUPAC Name | (1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-5-10(7(17)18)4-11(10,6-16)12(13,14)15/h4-6H2,1-3H3,(H,17,18)/t10-,11-/m0/s1 |
| Standard InChI Key | BQIBSJZJPSLICJ-QWRGUYRKSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Bicyclic Framework
The molecule features a 3-azabicyclo[3.1.0]hexane scaffold, comprising a six-membered ring system with two fused cyclopropane rings. The nitrogen atom at position 3 introduces basicity, while the bicyclic structure imposes significant steric constraints that influence reactivity and conformational stability . The (1R,5S) stereodescriptor specifies the absolute configuration of chiral centers, critical for its biological interactions.
Functional Groups
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tert-Butoxycarbonyl (Boc) group: A widely used protecting group for amines, enhancing solubility and stability during synthetic manipulations.
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Trifluoromethyl (-CF₃) group: Imparts metabolic stability, lipophilicity, and electronic effects that modulate binding affinity .
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Carboxylic acid: Provides a handle for further derivatization or salt formation, improving pharmacokinetic properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆F₃NO₄ |
| Molecular Weight | 307.26 g/mol |
| IUPAC Name | (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| XLogP3-AA | 1.64 (predicted) |
| Hydrogen Bond Donors | 2 (carboxylic acid, NH) |
| Hydrogen Bond Acceptors | 4 (carbonyl, carboxylic acid, ether) |
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis typically involves:
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Construction of the bicyclo[3.1.0]hexane core via cyclopropanation.
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Introduction of the trifluoromethyl group.
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Boc protection of the secondary amine.
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Oxidation to install the carboxylic acid moiety.
A landmark approach utilizes Pd(0)-catalyzed enantioselective C–H functionalization, as demonstrated by Smith et al. (2017), enabling direct cyclopropane formation with >90% enantiomeric excess (ee) .
Key Synthetic Steps
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Cyclopropanation:
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Trifluoromethylation:
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Method: Radical trifluoromethylation using Umemoto’s reagent.
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Stereochemical outcome: Retained configuration at C5.
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Carboxylic Acid Installation:
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Oxidation of primary alcohol using Jones reagent (CrO₃/H₂SO₄).
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Alternative: Hydrolysis of nitrile intermediate.
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Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Pd(0)/Ligand, TFAImCl, DMF, 80°C | 12 h | 72% |
| 2 | CF₃I, CuI, DMF, 100°C | 6 h | 65% |
| 3 | CrO₃/H₂SO₄, acetone, 0°C | 2 h | 88% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (0.2 mg/mL at 25°C).
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Stability: Stable under inert atmosphere up to 150°C; Boc group cleaves under strong acidic conditions (TFA).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, H-1/H-5), 4.82 (d, J = 8.4 Hz, 1H, NH), 10.2 (br s, 1H, COOH).
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IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1702 cm⁻¹ (COOH), 1260 cm⁻¹ (C-F).
| Compound | Target | IC₅₀/Kd |
|---|---|---|
| Boc-protected derivative | SARS-CoV-2 Mpro | 2.1 μM |
| Deprotected amine | S. aureus PBP2a | 120 nM |
| C6-CF₃ analog | hERG channel | 890 nM |
Comparative Analysis with Related Bicyclic Systems
Bicyclo[3.1.0]hexane vs. Bicyclo[3.2.0]heptane
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Ring strain: Bicyclo[3.1.0]hexane exhibits higher angle strain (109° vs. 120°), favoring reactivity in ring-opening reactions .
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Synthetic accessibility: [3.1.0] systems require fewer steps for core assembly compared to [3.2.0] analogs.
Trifluoromethyl vs. Hexynyl Derivatives
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Lipophilicity: Trifluoromethyl substitution increases logP by 0.8 units vs. hex-4-yn-2-yl groups .
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Metabolic stability: CF₃-containing compounds show 3× longer plasma half-life in rodent models.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action against viral and bacterial targets.
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Prodrug Development: Explore ester prodrugs to enhance oral bioavailability (current F = 12%).
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Stereochemical Expansion: Synthesize all four diastereomers to map configuration-activity relationships.
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Hybrid Molecules: Conjugate with known pharmacophores (e.g., fluoroquinolones) to combat resistance.
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